molecular formula C8H9IN2O2 B1604582 2-(4-Iodophenoxy)acetohydrazide CAS No. 304462-49-5

2-(4-Iodophenoxy)acetohydrazide

Cat. No.: B1604582
CAS No.: 304462-49-5
M. Wt: 292.07 g/mol
InChI Key: JVPIBNSQLXEVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9IN2O2 It is characterized by the presence of an iodophenoxy group attached to an acetohydrazide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(4-Iodophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(4-Iodophenoxy)acetohydrazide is not fully understood. studies suggest that it may act as a histone deacetylase inhibitor, regulating gene expression and cellular processes. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)acetohydrazide
  • 2-(4-Chlorophenoxy)acetohydrazide
  • 2-(4-Fluorophenoxy)acetohydrazide

Uniqueness

2-(4-Iodophenoxy)acetohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs .

Properties

IUPAC Name

2-(4-iodophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPIBNSQLXEVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354779
Record name 2-(4-iodophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-49-5
Record name 2-(4-iodophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-Iodophenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-Iodophenoxy)acetohydrazide
Reactant of Route 5
2-(4-Iodophenoxy)acetohydrazide
Reactant of Route 6
2-(4-Iodophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.